N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide
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Overview
Description
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide is a heterocyclic compound that features a pyrido[1,2-A]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide typically involves the condensation of 2,4-difluorobenzoyl chloride with 2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzamide ring can be replaced by nucleophiles.
Oxidation and reduction: The pyrido[1,2-A]pyrimidine core can participate in redox reactions.
Cyclization: The compound can form additional ring structures under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted benzamides.
Oxidation: Oxidized derivatives of the pyrido[1,2-A]pyrimidine core.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Industrial Applications: Potential use in the development of new materials with unique properties due to its structural characteristics.
Mechanism of Action
The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have comparable biological activities.
Indole Derivatives: Known for their medicinal properties, these compounds also feature a fused ring system similar to the pyrido[1,2-A]pyrimidine core.
Uniqueness
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyrido[1,2-A]pyrimidine core. This combination of features contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H13F2N3O2 |
---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C17H13F2N3O2/c1-9-4-3-7-22-15(9)20-10(2)14(17(22)24)21-16(23)12-6-5-11(18)8-13(12)19/h3-8H,1-2H3,(H,21,23) |
InChI Key |
RSIJHWHHWUCVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=C(C=C3)F)F)C |
Origin of Product |
United States |
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